6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide
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Description
6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Crystallography
The study of similar compounds to 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinates, reveals insights into molecular conformations and crystal structures. These compounds exhibit almost identical bond lengths and molecular conformations, highlighting the significance of polarized electronic structures. However, their crystal structures, characterized by weak hydrogen bonds, differ significantly, underscoring the complex interplay between molecular configuration and crystallography (Cobo et al., 2008).
Antiprotozoal Activity
Research into aza-analogues of furamidine, related to the structure of interest, has demonstrated potent antiprotozoal activity. These compounds, through intricate synthetic pathways, have shown remarkable in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and P. falciparum, offering insights into new therapeutic strategies for managing protozoal infections (Ismail et al., 2003).
Antineoplastic Activities
The synthesis and evaluation of various 6-substituted nicotinamides have provided preliminary insights into their moderate antineoplastic activities. These findings suggest a potential pathway for developing new cancer therapeutics based on nicotinamide derivatives (Ross, 1967).
Furan Derivatives in Synthesis
Furan derivatives play a crucial role in synthetic chemistry, as demonstrated by the preparation of compounds like 6-methoxy-2a,3,4,5-tetrahydro-2H-naphtho[1,8-bc]furan-5-one. These compounds are pivotal in exploring diverse synthetic routes and understanding the reactivity of furan-containing molecules (Horaguchi et al., 1976).
Deuterium-Labelled Compounds for Research
The synthesis of deuterium-labelled compounds, such as 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine-d4, illustrates the application of isotopic labelling in studying drug metabolism and pharmacokinetics. These methodologies facilitate a deeper understanding of the behavior of pharmaceutical compounds in biological systems (Ismail & Boykin, 2004).
Antimicrobial and Antioxidant Studies
Compounds bearing the nicotinic acid framework have been explored for their antimicrobial and antioxidant properties. Studies on novel 4-Thiazolidinones of Nicotinic Acid have showcased their potential in combating microbial infections and oxidative stress, highlighting the therapeutic potential of nicotinamide derivatives in addressing a broad spectrum of diseases (Patel & Shaikh, 2010).
Properties
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(18-8-7-15-4-2-10-23-15)13-5-6-16(19-11-13)22-12-14-3-1-9-21-14/h2,4-6,10-11,14H,1,3,7-9,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFDWVXDYRATQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.